![molecular formula C10H13N3O B3007935 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one CAS No. 1784119-14-7](/img/structure/B3007935.png)

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

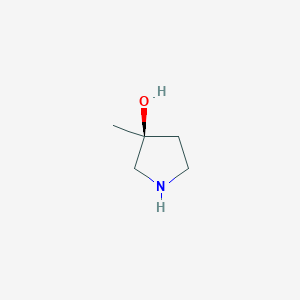

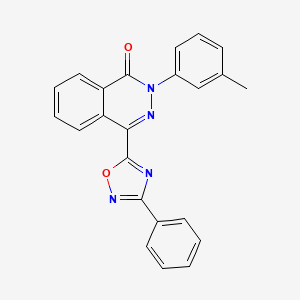

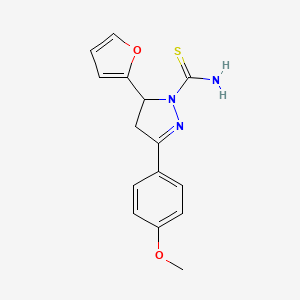

“1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1784119-14-7 . It has a molecular weight of 191.23 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for “1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one” is 1S/C10H13N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,7,11H2 . This indicates the presence of a pyrrolidine ring attached to a pyridine ring via an aminomethyl group .Wissenschaftliche Forschungsanwendungen

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, with “1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one” serving as a key intermediate. This process involves C–C bond cleavage promoted by I2 and TBHP in toluene under mild, metal-free conditions .

Creation of 3-Bromoimidazo[1,2-a]pyridines

The compound is also a precursor for 3-bromoimidazo[1,2-a]pyridines , which are obtained via one-pot tandem cyclization/bromination. These versatile structures can be further transformed into other skeletons, expanding their utility in medicinal chemistry .

Development of N-(Pyridin-2-yl)imidates

A green synthetic protocol allows the transformation of “1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one” into N-(Pyridin-2-yl)imidates . These imidates are crucial for the synthesis of various N-heterocycles, which are important in pharmaceutical applications .

Drug Discovery and Design

In drug discovery, the pyrrolidin-2-one scaffold is valuable for designing molecules with specific binding affinities. It can help in creating compounds with desired activity profiles while minimizing undesirable effects .

Anti-Fibrosis Activity

Some derivatives of the compound have shown promising anti-fibrosis activity . This application is particularly relevant in the development of treatments for diseases characterized by fibrotic processes .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .

Mode of Action

The compound interacts with its target, PRS, through a proline-competitive binding mode . This interaction leads to inhibition of the enzyme .

Biochemical Pathways

It is known that the compound acts by inhibiting the prs enzyme . This inhibition could potentially disrupt protein synthesis, as PRS plays a crucial role in the translation process.

Pharmacokinetics

The pyrrolidine scaffold, which is part of the compound’s structure, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the PRS enzyme . This inhibition could potentially lead to a disruption in protein synthesis, affecting the growth and survival of the malaria parasite .

Eigenschaften

IUPAC Name |

1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVOWSBHKYIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)

![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)